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Compound of Interest

Compound Name: Valbenazine tosylate

Cat. No.: B611625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

purification processes for valbenazine tosylate, a crucial active pharmaceutical ingredient

(API) for the treatment of tardive dyskinesia. The following sections detail the chemical

pathways, experimental protocols, and purification methodologies, supported by quantitative

data and process visualizations.

Synthesis of Valbenazine Tosylate
The synthesis of valbenazine tosylate is a multi-step process that involves the formation of

the core tetrabenazine-related structure, chiral resolution, and subsequent esterification and

salt formation. An improved and industrially scalable process avoids the isolation of

intermediates, leading to better yields and reduced processing time.[1][2]

A common synthetic route begins with the coupling of a resolved hydroxytetrabenazine

intermediate with a protected amino acid, followed by deprotection and salt formation with p-

toluenesulfonic acid.[1]

Key Synthesis Steps:
An improved process for preparing valbenazine tosylate involves the following key

transformations[1]:
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Coupling Reaction: A chiral hydroxy intermediate, referred to as the "Hydroxy CSA

compound," is reacted with Boc-L-Valine. This reaction is typically carried out in the presence

of a coupling agent and a catalyst in an organic solvent to produce the Boc-L-Valinate

intermediate.[1]

Deprotection and Salt Formation: The Boc-L-Valinate intermediate is then deprotected using

p-toluenesulfonic acid. This step is crucial as the p-toluenesulfonic acid serves as both the

deprotecting agent and the counter-ion for the final salt form, valbenazine ditosylate. This

streamlined approach can be performed in-situ without the isolation of the Boc-L-Valinate

intermediate, offering significant advantages in terms of process efficiency.[1][2]

The use of p-toluenesulfonic acid directly for both deprotection and salt formation eliminates

the need for isolating a hydrochloride salt intermediate, which is a significant process

improvement that reduces steps, time, and waste.[2]

Synthesis Pathway Diagram:
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Caption: Synthetic pathway for valbenazine tosylate.

Experimental Protocols
The following are representative experimental protocols derived from documented processes.

[1]

Preparation of Boc-L-Valinate
Charge a reaction vessel with the Hydroxy CSA compound (100g) and dichloromethane

(500ml).

Add a solution of sodium hydroxide (8g in 200ml of water).

To this biphasic mixture, add Boc-L-Valine, a coupling agent (e.g., EDC.HCl), and a catalyst.

Stir the reaction mixture at a controlled temperature until the reaction is complete, as

monitored by a suitable analytical technique like HPLC.

Upon completion, separate the organic layer, wash with water, and concentrate under

vacuum to obtain the Boc-L-Valinate intermediate.

Preparation of Valbenazine Tosylate from Boc-L-Valinate
Dissolve the crude Boc-L-Valinate in a suitable solvent such as acetonitrile (550 ml).[1]

Add p-toluenesulfonic acid (85.4 g).[1]

Heat the reaction mixture to approximately 53 ± 3°C and maintain for about 8 hours.[1]

Cool the reaction mass to 27 ± 3°C and stir for 3 hours to facilitate crystallization.[1]

Filter the solid product and wash with the reaction solvent.

Dry the product under vacuum at around 60°C for 6 hours to yield valbenazine tosylate.[1]

Purification of Valbenazine Tosylate
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High purity of the final API is critical. Valbenazine tosylate is typically purified by

recrystallization to achieve a purity of greater than 99.0% by HPLC.[3]

Recrystallization Protocol
Charge a flask with crude valbenazine tosylate (110 g).[1]

Add a solvent mixture, for example, acetonitrile (330 ml) and water (22 ml).[1]

Heat the mixture to approximately 73 ± 3°C to achieve complete dissolution.[1]

Filter the hot solution through a micron filter to remove any particulate matter, washing the

filter with acetonitrile (220 ml).[1]

Concentrate the filtrate under vacuum at a temperature below 60°C to induce crystallization.

[1]

Cool the resulting slurry, filter the purified product, and wash with a cold solvent.

Dry the final product under vacuum to obtain pure valbenazine tosylate.

Purification Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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